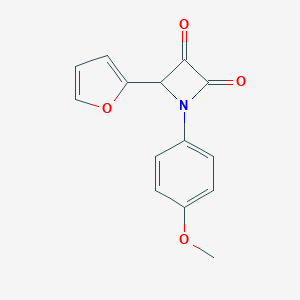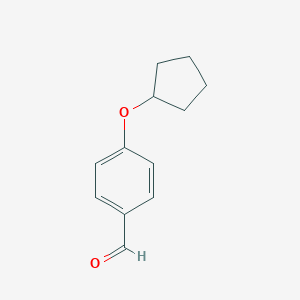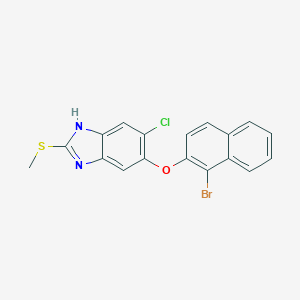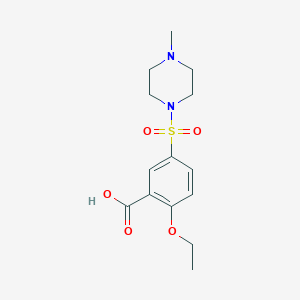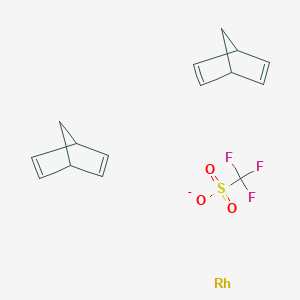
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H6ClF3N2 . It has a molecular weight of 210.58 g/mol . The IUPAC name for this compound is 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine includes seven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms . The InChI string representation of the molecule isInChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.58 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The compound has a complexity of 185 .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Pyrimidine derivatives, including 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit numerous pharmacological activities, including but not limited to:
- Modulation of myeloid leukemia
- Treatment of breast cancer and idiopathic pulmonary fibrosis
- Antimicrobial and antifungal activities
- Antiparasitic effects
- Diuretic properties
- Antitumor activities
- Antifilarial effects
- DNA topoisomerase II inhibitors
- Antitubercular agents
- Antimalarial and antiplasmodial activities
- Anti-inflammatory and analgesic activities
- Anti-HIV properties
- Cardiovascular agents and antihypertensive effects
- Antiulcer agents
- Hair disorders activities
- Calcium-sensing receptor antagonists, DPP-IV inhibitors
- Antidiabetic properties
- Potent adenosine A2a receptor agonistic or antagonist action
- TLR8 or interferon beta (IFN-β) modulators
- Vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell
- 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics
- Anticancer properties
- Key intermediate for Vitamin B1
- Pyruvate dehydrogenase kinase inhibitors
Synthetic Approaches
The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . For example, the first step was carried out by N-oxidation of 6-chloro-2,4-diaminopyrimidine using (30%, 0.5 mL) H2O2 in the presence of CoFe2O4 magnetic nanocatalyst (5 mol%) in 5 ml ethanol under reflux conditions for 60 min to get 2,6-diamino-4-chloro-pyrimidine N-oxide .
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Zukünftige Richtungen
Trifluoromethylpyridines, which are structurally similar to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, are expected to find many novel applications in the future due to their unique physicochemical properties . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Wirkmechanismus
Target of Action
It is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known to be used in the suzuki–miyaura coupling reaction, which involves the cross-coupling of an organoboron compound and a halide catalyzed by a palladium(0) complex .
Biochemical Pathways
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBEKRDGUZIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371407 |
Source


|
| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-32-4 |
Source


|
| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


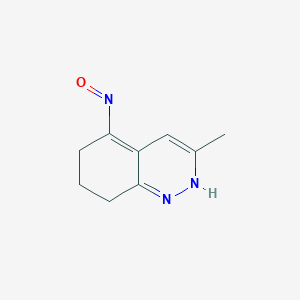
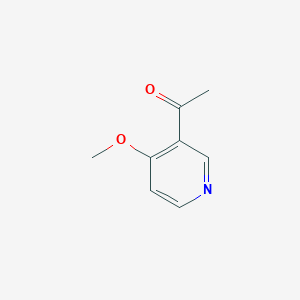
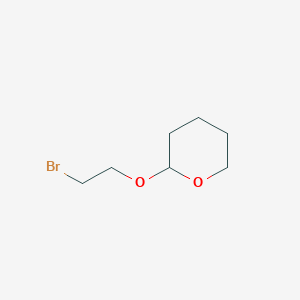
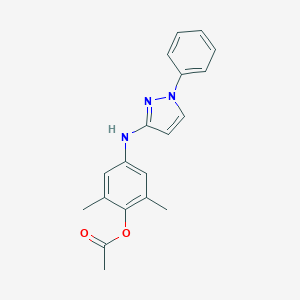
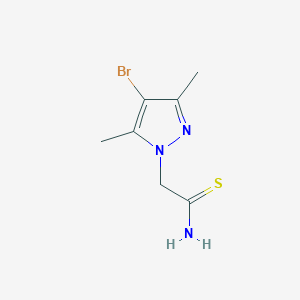
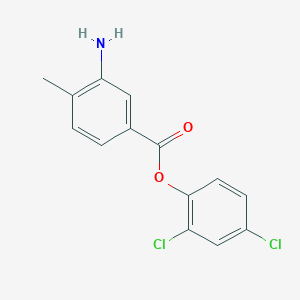
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)

